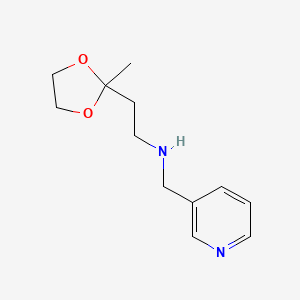
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMA-2 and belongs to the class of phenethylamines. TMA-2 is a derivative of amphetamine and has a similar structure to other psychoactive compounds such as MDMA and MDA.
Mecanismo De Acción
TMA-2 acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. This receptor is involved in regulating mood, cognition, and perception. TMA-2 binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels is responsible for the psychoactive effects of TMA-2.
Biochemical and Physiological Effects:
TMA-2 has been found to produce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. TMA-2 also produces changes in mood, perception, and cognition. The effects of TMA-2 are similar to those of other psychoactive compounds such as MDMA and LSD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has several advantages and limitations for use in lab experiments. One advantage is its potency and selectivity for the serotonin receptor, which makes it a useful tool for studying the role of serotonin in the brain. However, TMA-2 also has limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on TMA-2. One direction is to study its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to investigate its potential use as a tool for studying the role of serotonin in the brain. Additionally, further research is needed to understand the long-term effects of TMA-2 on the brain and body.
Métodos De Síntesis
The synthesis of TMA-2 involves the reaction of 2-amino-1,3-dioxolane with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reduced with lithium aluminum hydride to obtain TMA-2. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TMA-2 has been studied extensively for its potential applications in various fields of research. In the field of neuroscience, TMA-2 has been found to be a potent serotonin receptor agonist, which makes it a useful tool for studying the role of serotonin in the brain. TMA-2 has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(13-6-7-14-11)4-5-12-9-10-3-2-8-15-10/h2-3,8,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQQIDXYMBIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)


![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)



